

Ecotoxicology of MCPA-butyl on non-target organisms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **MCPA-butyl**

Cat. No.: **B1675961**

[Get Quote](#)

An In-depth Technical Guide to the Ecotoxicology of **MCPA-butyl** on Non-target Organisms

Executive Summary

MCPA (4-chloro-2-methylphenoxyacetic acid) is a selective, systemic phenoxy herbicide widely used for the control of broadleaf weeds. It is often formulated as an ester, such as **MCPA-butyl**, to enhance its efficacy. While effective, the application of **MCPA-butyl** introduces the active substance into the environment, where it can impact a wide range of non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicology of **MCPA-butyl**, focusing on its environmental fate, mechanism of action, and effects on aquatic and terrestrial non-target species. A critical aspect of **MCPA-butyl**'s environmental profile is its rapid hydrolysis to the parent MCPA acid, which then becomes the primary moiety of ecotoxicological concern. This guide synthesizes data on both the ester and its parent acid to provide a thorough risk profile, details key experimental protocols for its assessment, and identifies areas requiring further research.

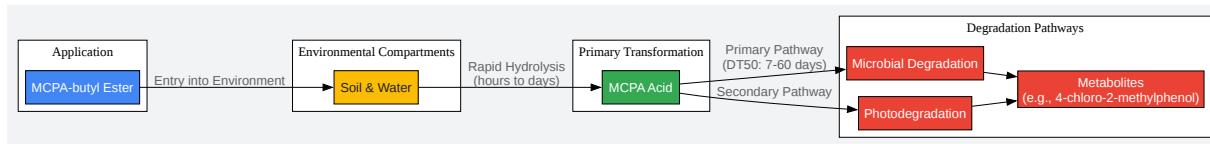
Introduction: Chemical Profile and Mode of Action

MCPA-butyl is the butyl ester of MCPA. As a member of the phenoxy herbicide family, its primary mode of action in target plants is as a synthetic auxin, mimicking natural plant growth hormones. This leads to uncontrolled, disorganized growth and ultimately, death of the susceptible plant.^[1]

- Chemical Name: butyl 2-(4-chloro-2-methylphenoxy)acetate^[2]

- CAS Number: 1713-12-8[2]
- Molecular Formula: C₁₃H₁₇ClO₃[2]
- Molecular Weight: 256.72 g/mol [2]

While the intended action is on plant hormonal pathways, the introduction of MCPA into the environment exposes a host of non-target organisms to its effects. The primary mechanism of toxicity in animals is not related to its auxin activity but rather to more general cytotoxic effects, such as the uncoupling of oxidative phosphorylation.


Environmental Fate and Behavior of MCPA-butyl

The environmental behavior of **MCPA-butyl** is dominated by its rapid conversion to the parent acid, MCPA. This hydrolysis is a pivotal first step in its degradation pathway and dictates the primary form of the chemical that non-target organisms will encounter.

Hydrolysis and Degradation

Once released into the environment, ester forms of phenoxy herbicides like **MCPA-butyl** are quickly hydrolyzed to the parent acid.[3] This process can occur within hours or days in soil and water. The resulting MCPA acid is highly soluble in water and relatively mobile in soils with low organic carbon content.[3][4]

The degradation of MCPA acid is primarily a microbial process, with a typical soil half-life (DT₅₀) ranging from 7 to 60 days.[3] However, this rate is highly variable and depends on factors such as soil type, temperature, moisture, pH, and the presence of adapted microbial communities.[3][5] In anaerobic conditions, such as in saturated soils or sediments, degradation can be significantly slower, potentially leading to the persistence of MCPA.[3] Photodegradation in water and on plant surfaces also contributes to its breakdown, with a reported photolysis half-life in river water of about 14 days.[3]

[Click to download full resolution via product page](#)

Figure 1: Environmental fate and transformation pathway of MCPA-butyl.

Bioaccumulation Potential

MCPA has a low octanol-water partition coefficient (log K_{ow}), indicating a low potential for bioaccumulation in animal tissues.^[5] Studies have reported a very low bioconcentration factor (BCF) of less than 1 for MCPA in fish and snails, confirming that it does not bioaccumulate in aquatic fauna.^[5]

Ecotoxicology in Aquatic Non-Target Organisms

Aquatic ecosystems are particularly vulnerable to contamination from mobile herbicides like MCPA. Regulatory assessments consistently show that ester forms of MCPA are more toxic to aquatic organisms than the acid or salt forms.^[5] However, due to rapid hydrolysis, much of the available data focuses on the parent MCPA acid.

Aquatic Plants and Algae

MCPA is inherently phytotoxic, and its effects extend to non-target aquatic primary producers. Algae and aquatic macrophytes are among the most sensitive groups.

Organism Group	Species	Test Duration	Endpoint	Value (mg/L)	Reference Substance	Citation
Green Algae	<i>Selenastrum capricornutum</i>	96 hours	IC ₅₀ (growth)	18.4	MCPA Acid	[2]
	<i>Selenastrum capricornutum</i>	96 hours	IC ₅₀ (growth)	0.62	MCPA (Formulated)	[2]
Desmodesmus subspicatus		72 hours	EC ₅₀ (growth)	529.1	MCPA Acid	[6]
Diatom	<i>Navicula pelliculosa</i>	5 days	NOEC (growth)	0.009	MCPA Acid	[2]
Aquatic Plant	<i>Lemna minor</i>	7 days	EC ₅₀ (frond number)	5.4	MCPA Acid	[6]

Aquatic Invertebrates

Aquatic invertebrates are a critical link in the food web. While generally considered less sensitive to MCPA acid than primary producers, the ester forms pose a greater risk.

Organism Group	Species	Test Duration	Endpoint	Value (mg/L)	Reference Substance	Citation
Crustacean	Daphnia magna	21 days	NOEC	0.003	MCPA-isoctyl ester	[2]
Crustacean	Americamysis bahia	96 hours	LC ₅₀	>100	MCPA Acid	[7]

Note: Data for **MCPA-butyl** on Daphnia magna is not readily available in public literature. The value for the similar isoctyl ester suggests high chronic toxicity for ester formulations.

Fish

The toxicity of MCPA to fish varies widely depending on the formulation, species, and life stage. Ester formulations are consistently found to be the most toxic.

Organism Group	Species	Test Duration	Endpoint	Value (mg/L)	Reference Substance	Citation
Fish	Oncorhynchus mykiss (Rainbow Trout)	96 hours	LC ₅₀	3.6 - 748	MCPA (various forms)	[2]
Fish	Lepomis macrochirus (Bluegill Sunfish)	96 hours	LC ₅₀	3.16 - 4.64	MCPA-2-EHE ester	[2]

Amphibians

Amphibians are highly susceptible to environmental contaminants due to their permeable skin and biphasic life cycle. Pesticides, including herbicides, can cause a range of sublethal effects, such as reduced growth, delayed development, and endocrine disruption.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) While specific studies on **MCPA-butyl** are scarce, data on MCPA acid and other phenoxy herbicides suggest a potential for adverse effects. For instance, the 48-hour LC₅₀ for tadpoles of *Rana temporaria* exposed to MCPA is 10 mg/L.[\[2\]](#)

Ecotoxicology in Terrestrial Non-Target Organisms

Soil Organisms

Soil microorganisms are vital for nutrient cycling and the degradation of xenobiotics. MCPA application can cause short-term disruptions to microbial activity, including a decrease in enzymatic activities like dehydrogenase and urease. However, these effects are often transient, and microbial communities can adapt, sometimes leading to enhanced degradation rates upon subsequent exposures.

Earthworms, as key soil ecosystem engineers, can be affected by herbicides. The acute toxicity of the parent MCPA acid to the earthworm *Eisenia foetida* is considered moderate.

Organism Group	Species	Test Duration	Endpoint	Value (mg/kg soil)	Reference Substance	Citation
Earthworm	<i>Eisenia foetida</i>	14 days	LC ₅₀	325	MCPA Acid	[12]

Birds

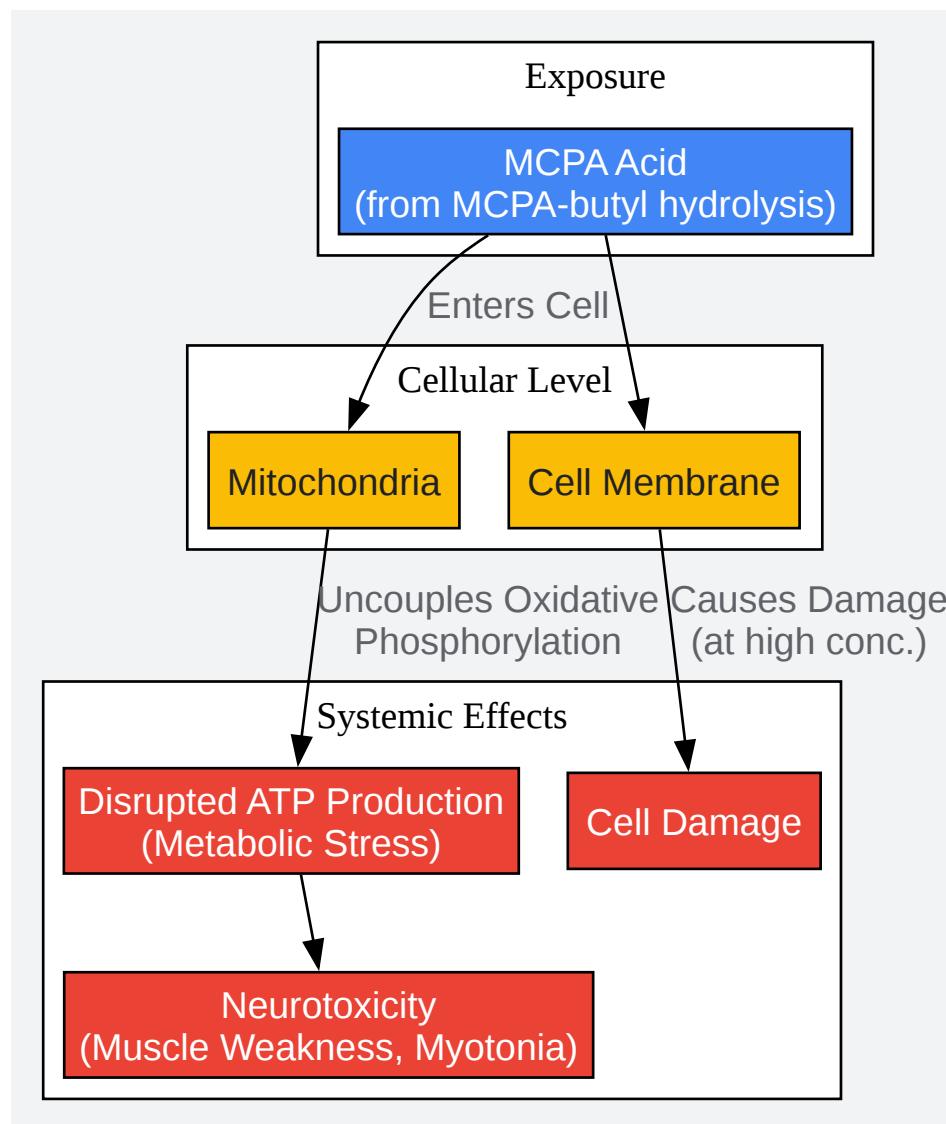
Birds can be exposed to herbicides through direct contact, inhalation, or ingestion of contaminated food and water. The acute toxicity of MCPA acid to birds is generally considered low to moderate.

Organism Group	Species	Test Type	Endpoint	Value (mg/kg bw)	Reference Substance	Citation
Avian	Colinus virginianus (Bobwhite Quail)	Acute Oral	LD ₅₀	221 - 377	MCPA Acid	[7]

Non-Target Insects and Pollinators

The impact of herbicides on pollinators like honeybees is a significant concern. Direct toxicity data for **MCPA-butyl** shows a low acute contact hazard to honeybees.

Organism Group	Species	Test Type	Endpoint	Value (μg/bee)	Reference Substance	Citation
Pollinator	Apis mellifera (Honeybee)	Acute Contact	LD ₅₀	>200	MCPA-butyl	[1]


However, sublethal effects and impacts on larval stages or other bee species cannot be ruled out. One analysis noted that while adult acute toxicity was low, MCPA could be more toxic to honeybee larvae.[\[13\]](#)[\[14\]](#)

Mechanisms of Toxicity in Non-Target Fauna

In animals, the toxicity of phenoxy herbicides like MCPA is not related to their auxin-mimicking properties. Instead, they exert toxicity through several mechanisms:

- Uncoupling of Oxidative Phosphorylation: This is a primary mode of action, disrupting cellular energy (ATP) production in the mitochondria. This can lead to hyperthermia and metabolic distress.[\[9\]](#)

- Cell Membrane Damage: At higher concentrations, phenoxy herbicides can cause dose-dependent damage to cell membranes.[9]
- Neurotoxicity: Systemic poisoning can lead to a range of neurological effects, including muscle weakness, myotonia (delayed muscle relaxation), ataxia, and in severe cases, coma and convulsions.[9]

[Click to download full resolution via product page](#)

Figure 2: Simplified mechanism of MCPA toxicity in non-target animals.

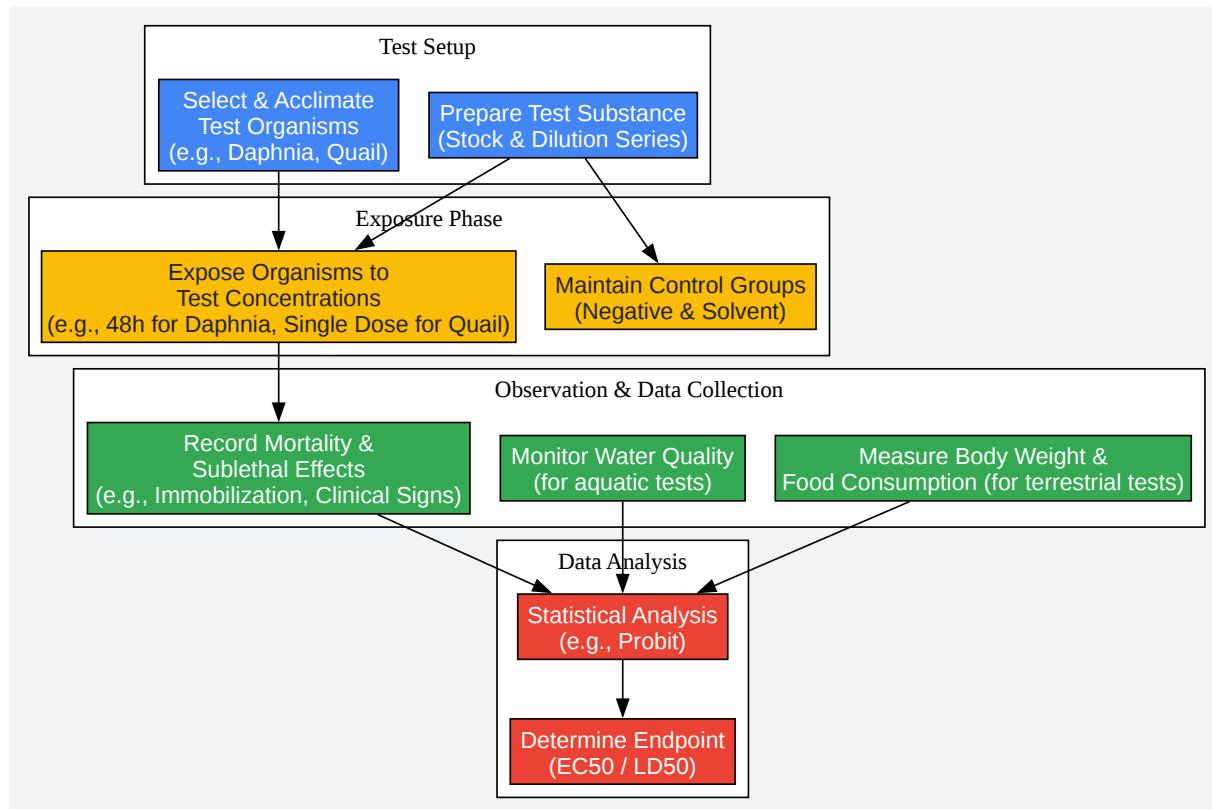
Key Experimental Protocols

Standardized testing protocols, primarily those from the Organisation for Economic Co-operation and Development (OECD), are essential for generating reliable and comparable ecotoxicology data.

Protocol: Aquatic Invertebrate Acute Immobilisation Test (Daphnia magna)

This protocol is based on the principles of OECD Test Guideline 202.

- Objective: To determine the median effective concentration (EC₅₀) of a test substance that causes immobilization in *Daphnia magna* over a 48-hour exposure period.
- Principle: Young daphnids, aged less than 24 hours, are exposed to a range of concentrations of the test substance for 48 hours. Immobilization is recorded at 24 and 48 hours and compared with control values. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[15]
- Methodology:
 - Test Organism: *Daphnia magna*, neonates (<24 hours old) from a healthy, thriving culture.
 - Test Substance Preparation: Prepare a stock solution of **MCPA-butyl**. Due to its low water solubility, a solvent carrier like acetone may be required. A geometric series of at least five test concentrations is prepared by diluting the stock solution in reconstituted water. A solvent control (containing only the carrier) and a negative control (reconstituted water only) must be included.
 - Test Conditions:
 - Vessels: Glass beakers.
 - Volume: At least 2 mL per daphnid.
 - Loading: At least 5 daphnids per vessel, with at least 4 replicates per concentration (total of ≥ 20 daphnids per concentration).
 - Temperature: 20 ± 2 °C.


- Photoperiod: 16 hours light / 8 hours dark.
- Feeding: Daphnids are not fed during the test.
- Procedure: a. Randomly allocate neonates to the test vessels. b. Observe the daphnids at 24 and 48 hours for immobilization. c. Record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.
- Data Analysis: Calculate the 48-hour EC₅₀ value and its 95% confidence limits using probit analysis or another appropriate statistical method.
- Validation Criteria:
 - Mortality in the control and solvent control groups must not exceed 10%.
 - Dissolved oxygen concentration must remain above 3 mg/L in all test vessels.

Protocol: Avian Acute Oral Toxicity Test

This protocol is based on the principles of OECD Test Guideline 223.

- Objective: To determine the acute oral median lethal dose (LD₅₀) of a test substance in birds.
- Principle: The test substance is administered in a single oral dose to birds that have been fasted. The animals are then observed for a period of at least 14 days for mortality and clinical signs of toxicity.
- Methodology:
 - Test Species: Northern Bobwhite Quail (*Colinus virginianus*) or Mallard Duck (*Anas platyrhynchos*).
 - Test Substance Administration: Administer **MCPA-butyl** via oral gavage. A vehicle such as corn oil may be used.
 - Dose-Finding Study: A preliminary range-finding test is conducted with a small number of birds to determine the appropriate dose range for the definitive test.

- Definitive Test: a. Use at least 10 birds per dose group (equal numbers of males and females). b. Administer a single dose to each bird after a fasting period. c. Include a vehicle control group. d. Observe birds frequently on the day of dosing and at least daily thereafter for 14 days. e. Record mortality, clinical signs of toxicity (e.g., lethargy, wing droop, loss of coordination), body weight changes, and food consumption. f. Conduct a gross necropsy on all birds at the end of the study.
- Data Analysis: Calculate the LD₅₀ with 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).
- Validation Criteria:
 - Control group mortality should not exceed 10%.

[Click to download full resolution via product page](#)

Figure 3: General workflow for an ecotoxicology bioassay.

Summary and Future Research Needs

MCPA-butyl is an effective herbicide whose primary environmental characteristic is its rapid conversion to MCPA acid. While the ecotoxicological profile of MCPA acid is well-documented, revealing moderate toxicity to birds and earthworms and higher toxicity to aquatic primary producers, a significant data gap exists for the **MCPA-butyl** ester itself. Regulatory guidance

and limited available data strongly indicate that ester formulations are more toxic to aquatic life than the parent acid, suggesting that risk assessments based solely on MCPA acid data may underestimate the acute risk immediately following application, before hydrolysis is complete.

Key research needs include:

- Generation of Public Data: Standardized acute and chronic toxicity studies on **MCPA-butyl** for key non-target organisms (fish, daphnids, algae) are needed to fill critical data gaps.
- Mixture Toxicity: MCPA is often applied in combination with other pesticides. Research into the synergistic or antagonistic effects of these mixtures on non-target organisms is crucial for a realistic environmental risk assessment.[11]
- Sublethal and Chronic Effects: Long-term studies focusing on sublethal endpoints (e.g., reproduction, development, behavior) in sensitive species like amphibians are needed to understand the full ecological impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. MCPA-butyl [sitem.herts.ac.uk]
2. ccme.ca [ccme.ca]
3. pub.epsilon.slu.se [pub.epsilon.slu.se]
4. ENVIRONMENTAL [oasis-lmc.org]
5. waterquality.gov.au [waterquality.gov.au]
6. Phytotoxicity and antioxidative enzymes of green microalga (*Desmodesmus subspicatus*) and duckweed (*Lemna minor*) exposed to herbicides MCPA, chloridazon and their mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
7. downloads.regulations.gov [downloads.regulations.gov]
8. GSRS [gsrs.ncats.nih.gov]

- 9. MCPA-thioethyl [sitem.herts.ac.uk]
- 10. epa.gov [epa.gov]
- 11. Saving two birds with one stone: using active substance avian acute toxicity data to predict formulated plant protection product toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]
- To cite this document: BenchChem. [Ecotoxicology of MCPA-butyl on non-target organisms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675961#ecotoxicology-of-mcpa-butyl-on-non-target-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

